molecular formula C28H42N4O10 B5238098 Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe

Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe

Cat. No.: B5238098
M. Wt: 594.7 g/mol
InChI Key: PVXVBVRGZUTEDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe is a synthetic peptide derivative. This compound is composed of a sequence of amino acids, each protected by tert-butyloxycarbonyl (Boc) groups. The presence of these Boc groups helps in stabilizing the compound and preventing unwanted side reactions during synthesis. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe typically involves the stepwise addition of protected amino acids. The process begins with the protection of the amino acids using Boc groups. The protected amino acids are then coupled together using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc groups.

Major Products Formed

Scientific Research Applications

Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe involves its interaction with specific molecular targets. The Boc groups protect the amino acids during synthesis, allowing for selective reactions. Once the Boc groups are removed, the free amino acids can interact with biological targets, such as enzymes or receptors, to exert their effects. The pathways involved often include peptide bond formation and cleavage, as well as interactions with cellular proteins .

Comparison with Similar Compounds

Similar Compounds

    Boc-DL-Tyr(Me)-OH: A similar compound with a methoxy group instead of a Boc group.

    Boc-DL-Tyr-OH: Another derivative with a free hydroxyl group.

    Boc-DL-Tyr(2,6-Dichloro-Bzl)-OH: A derivative with dichlorobenzyl protection

Uniqueness

Boc-DL-Tyr(Boc)-DL-Ala-Gly-DL-Ala-OMe is unique due to its specific sequence of amino acids and the presence of multiple Boc groups. This combination provides enhanced stability and reactivity, making it suitable for various synthetic and research applications .

Properties

IUPAC Name

methyl 2-[[2-[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoyl]amino]propanoylamino]acetyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O10/c1-16(22(34)29-15-21(33)30-17(2)24(36)39-9)31-23(35)20(32-25(37)41-27(3,4)5)14-18-10-12-19(13-11-18)40-26(38)42-28(6,7)8/h10-13,16-17,20H,14-15H2,1-9H3,(H,29,34)(H,30,33)(H,31,35)(H,32,37)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXVBVRGZUTEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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